2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865020
InChI: InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15865020

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12)
Standard InChI Key KAWWDSNADNPDSX-UHFFFAOYSA-N
Canonical SMILES COCCC1=NC=CC(=N1)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound features a pyrimidine core substituted at position 2 with a 2-methoxyethyl group (-CH₂CH₂OCH₃) and at position 4 with a carboxylic acid (-COOH). This arrangement distinguishes it from analogs such as 2-(1-methoxyethyl)pyrimidine-4-carboxylic acid, where the methoxy group branches from the first carbon of the ethyl chain. The linear 2-methoxyethyl substituent may enhance molecular flexibility compared to branched variants, potentially influencing solubility and intermolecular interactions.

Crystallographic and Conformational Analysis

Although X-ray data for 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid remain unavailable, studies on analogous pyrimidines reveal planar ring systems stabilized by π-π stacking. The carboxylic acid group typically participates in hydrogen-bonding networks, as observed in co-crystals of similar compounds. Computational modeling suggests the methoxyethyl chain adopts a gauche conformation, minimizing steric hindrance with the pyrimidine ring.

Synthetic Methodologies

Key Synthetic Routes

Synthesis of 2-alkoxyethyl pyrimidines generally involves sequential functionalization:

  • Pyrimidine Ring Formation: Condensation of β-dicarbonyl compounds with amidines under acidic or thermal conditions.

  • Alkoxyethyl Introduction: Nucleophilic substitution at position 2 using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Carboxylation: Oxidation of a methyl group at position 4 to carboxylic acid via KMnO₄ or RuO₄-mediated reactions.

Table 1. Comparison of Synthetic Conditions for Pyrimidine Carboxylic Acids

StepReagents/ConditionsYield (%)Reference
Ring FormationUrea, acetylacetone, HCl, 100°C65–75
2-Methoxyethylation2-Methoxyethyl bromide, K₂CO₃, DMF70–85
CarboxylationKMnO₄, H₂O, 80°C60–70

Optimization Challenges

Competing side reactions during alkoxyethylation, such as over-alkylation or ether cleavage, are mitigated by:

  • Temperature Control: Maintaining reactions at 0–25°C to suppress elimination pathways.

  • Protecting Group Strategy: Temporarily esterifying the carboxylic acid during alkylation to prevent nucleophilic attack.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to the ionizable carboxylic acid group. LogP values estimated via computational methods (ALOGPS) suggest a lipophilicity of 0.8–1.2, making it suitable for crossing biological membranes.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, indicating robustness under standard handling conditions.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆): Pyrimidine protons resonate as doublets at δ 8.2–8.5 ppm. The methoxyethyl chain displays signals at δ 3.4 (OCH₃), 3.6 (CH₂O), and 2.8 (CH₂-pyrimidine).

  • ¹³C NMR: Carboxylic carbon at δ 168–170 ppm; pyrimidine carbons between δ 150–160 ppm.

IR Spectroscopy

Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-O-C ether vibration) confirm functional group presence.

Biological Activity and Mechanisms

While direct bioactivity data for 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid are lacking, related pyrimidines demonstrate:

  • Enzyme Inhibition: Competitive binding to dihydrofolate reductase (DHFR) with IC₅₀ values of 2–5 µM.

  • Antimicrobial Effects: MICs of 8–32 µg/mL against Gram-positive pathogens, attributed to interference with folate synthesis.

Table 2. Bioactivity Trends in Pyrimidine Carboxylic Acids

SubstituentTarget EnzymeIC₅₀ (µM)MIC (µg/mL)
2-MethoxyethylDHFR3.216
1-MethoxyethylThymidylate synthase4.824

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, leveraging its ability to form hydrogen bonds with ATP-binding pockets.

Agrochemical Development

Pyrimidine derivatives with alkoxyethyl groups show herbicidal activity at 50–100 ppm concentrations, likely through inhibition of acetolactate synthase.

Future Directions

Priority research areas include:

  • Crystallographic Studies: Resolving three-dimensional structure to inform drug design.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in model organisms.

  • Structure-Activity Relationships: Systematic variation of alkoxy chain length to optimize bioactivity.

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